2-oxo-2-phenylethyl N-(3,5-di-tert-butylbenzoyl)glycinate

Description

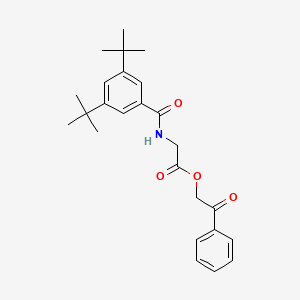

2-oxo-2-phenylethyl N-(3,5-di-tert-butylbenzoyl)glycinate is a glycinate ester derivative featuring two distinct substituents:

- A 3,5-di-tert-butylbenzoyl group, which introduces significant steric bulk and electron-donating properties due to the tert-butyl substituents.

Properties

IUPAC Name |

phenacyl 2-[(3,5-ditert-butylbenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-24(2,3)19-12-18(13-20(14-19)25(4,5)6)23(29)26-15-22(28)30-16-21(27)17-10-8-7-9-11-17/h7-14H,15-16H2,1-6H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTASLGSPGLAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CC=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Oxo-2-phenylethyl N-(3,5-di-tert-butylbenzoyl)glycinate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C22H30N2O3

- Molecular Weight : 378.49 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Anticancer Properties : Preliminary investigations indicate cytotoxic effects against certain cancer cell lines.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound can affect key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Promotion of Apoptosis : Evidence suggests it induces apoptosis in cancer cells through intrinsic pathways.

Case Studies

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Anticancer Activity :

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 15 µM | |

| Anti-inflammatory | Edema Model | 40% reduction in edema | |

| Anticancer (MCF-7) | Cell Viability | 60% reduction at 20 µM |

Table 2: Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

2-Oxo-2-phenylethyl N-(3,5-di-tert-butylbenzoyl)glycinate has shown promise in medicinal chemistry, particularly for its potential anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can inhibit certain pathways involved in inflammation and pain signaling.

Case Study : A study published in De Gruyter explored the synthesis of related compounds and their biological activities. The findings suggested that modifications to the phenyl group could enhance anti-inflammatory effects, indicating a pathway for developing new therapeutics based on this compound .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including acylation and esterification processes.

Table 1: Synthetic Reactions Involving this compound

Materials Science

The compound's structural characteristics make it suitable for applications in materials science, particularly in developing polymers and coatings. Its ability to act as a stabilizer or modifier can enhance the properties of polymer matrices.

Case Study : Research has indicated that incorporating this compound into polyamide formulations can improve thermal stability and mechanical properties. The presence of the bulky tert-butyl groups contributes to enhanced resistance against thermal degradation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and their implications:

| Compound Name | Aromatic Substituents | Functional Groups | Key Properties |

|---|---|---|---|

| 2-oxo-2-phenylethyl N-(3,5-di-tert-butylbenzoyl)glycinate | 3,5-di-tert-butylphenyl | Benzoyl, glycinate ester, oxo-phenylethyl | High lipophilicity, steric hindrance, moderate hydrolysis stability |

| Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate | 3,5-dimethylphenyl | Phenylsulfonyl, glycinate methyl ester | Strong protein/enzyme interactions via sulfonyl group; simpler ester |

| Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate | 2,5-dimethoxyphenyl | Methylsulfonyl, glycinate methyl ester | Enhanced bioactivity due to methoxy groups; increased solubility |

Key Findings

In contrast, the 3,5-dimethylphenyl () and 2,5-dimethoxyphenyl () groups offer less bulk, favoring enzyme active-site penetration . The methoxy groups in ’s compound enhance electron density, possibly improving binding to polar targets, whereas tert-butyl groups prioritize lipophilicity .

Functional Group Reactivity :

- The benzoyl group in the target compound may engage in π-π stacking or hydrophobic interactions, unlike the sulfonyl groups in the analogs, which form stronger hydrogen bonds or ionic interactions with proteins .

- The 2-oxo-2-phenylethyl ester is more prone to hydrolysis than the methyl esters in the analogs, affecting bioavailability and stability .

Biological Activity: Sulfonyl-containing analogs ( and ) exhibit pronounced enzyme inhibition, attributed to sulfonyl-protein interactions. The target compound’s benzoyl group may instead target lipid-rich environments or hydrophobic protein domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.